Antithrombin Pescara is a variant of antithrombin III, a crucial plasma glycoprotein involved in the regulation of blood coagulation. Antithrombin III is part of the serpin family, which are serine protease inhibitors that play a vital role in controlling clotting processes. The Pescara variant is characterized by specific mutations that affect its functional properties, particularly its interaction with heparin and its ability to inhibit thrombin and other coagulation factors.
Antithrombin Pescara falls under the classification of serine protease inhibitors (serpins), which are characterized by their ability to form stable complexes with target proteases. This variant is specifically classified as a defective form of antithrombin III due to mutations that impair its normal function .
The synthesis of antithrombin Pescara involves standard procedures for producing recombinant proteins. Typically, this includes:
The purification process may involve several steps:
These methods ensure that the final product retains its biological activity while minimizing contaminants .
Antithrombin Pescara retains the characteristic three-dimensional structure typical of serpins, comprising:
The molecular weight of antithrombin Pescara is approximately 58 kDa, similar to that of normal antithrombin III. It contains multiple glycosylation sites that can influence its stability and activity .
Antithrombin Pescara primarily participates in reactions involving the inhibition of serine proteases such as thrombin and factor Xa. The mechanism involves:
The efficiency of this reaction can be significantly enhanced by the presence of heparin, which induces conformational changes in antithrombin that increase its affinity for proteases .
The mechanism by which antithrombin Pescara inhibits coagulation involves:
Research indicates that this allosteric mechanism can increase inhibition rates up to 1000-fold compared to non-heparin-bound states .
Relevant data on these properties are essential for understanding how antithrombin Pescara behaves under physiological conditions and during laboratory handling .
Antithrombin Pescara has significant implications in both clinical and research settings:
Additionally, insights gained from studying this variant can inform the design of new anticoagulant drugs aimed at enhancing or mimicking the activity of natural antithrombins .
Antithrombin (AT), historically termed antithrombin III, is a 58-kDa glycoprotein belonging to the serine protease inhibitor (serpin) superfamily. Synthesized primarily in the liver, it circulates at ~2.5 μM concentration and has a plasma half-life of 60–70 hours [3] [6]. Its core biochemical function involves irreversible inhibition of coagulation proteases—notably thrombin (FIIa), factor Xa (FXa), and factor IXa (FIXa)—through a unique suicide substrate mechanism. This occurs via Arg393-Ser394 bond cleavage in its reactive center loop (RCL), inducing conformational changes that trap target proteases [3] [5] [6]. Heparin and heparan sulfate glycosaminoglycans (HSGAGs) potentiate this inhibition >1000-fold by binding a specific D-helix domain, inducing allosteric activation that exposes cryptic exosites for FXa/FIXa interaction and enabling ternary complex formation with thrombin [5] [6] [8]. This establishes AT as the primary physiological modulator of thrombotic cascades.
AT deficiencies are categorized based on quantitative and functional defects:
Table 1: Classification of Antithrombin Deficiencies
Type | Functional Activity | Antigen Level | Molecular Defect | Thrombotic Risk |
---|---|---|---|---|
I | ↓↓ (~50%) | ↓↓ (~50%) | Synthesis/secretion failure | High |
IIa | ↓↓↓ | Normal | Reactive site dysfunction | High |
IIb | ↓ (Heparin-dependent) | Normal | Heparin-binding site defect | Moderate |
IIc | ↓↓↓ | Normal | Combined defects | High |
Homozygous type I/IIa mutations are embryonically lethal, whereas type IIb may permit survival with severe thrombosis [9].
Antithrombin Pescara was first described in 1987 in an Italian family with high thrombotic incidence. Affected members exhibited normal AT antigen levels but reduced progressive antithrombin, anti-FXa, and heparin cofactor activities—indicating a functional deficiency [2]. Crucially, crossed immunoelectrophoresis (CIE) with/without heparin showed normal mobility, contrasting typical HBS variants that exhibit altered electrophoretic patterns. However, crossed immunoelectrofocusing (CEIEF) revealed abnormal banding across the AT isoelectric spectrum, confirming a conformational variant undetectable by conventional CIE [2]. This established Pescara as a novel class of AT mutation with preserved heparin affinity but defective protease inhibition.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9